molecular formula C9H15ClN2O3 B2662212 2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide CAS No. 2411195-56-5

2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide

Cat. No. B2662212
M. Wt: 234.68
InChI Key: UXRCLRLTDGWWTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The azetidine ring is likely to adopt a puckered conformation due to the strain of the four-membered ring. The acetyl and methoxyacetyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acetyl groups could potentially undergo nucleophilic substitution or addition reactions, while the azetidine ring might be susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety And Hazards

Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate whether it has any biological activity and how its structure influences its properties .

properties

IUPAC Name

2-chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3/c1-15-6-9(14)12-4-7(5-12)3-11-8(13)2-10/h7H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCLRLTDGWWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide

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